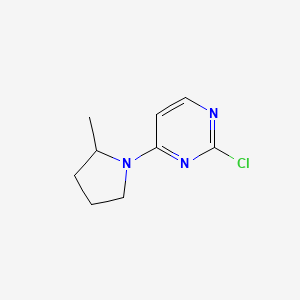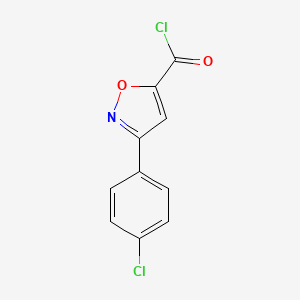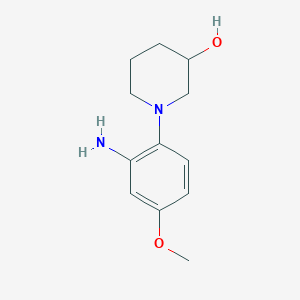
Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of three carboxylic acid groups, which are converted to their trisodium salt form. It is primarily used in biochemical research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt typically involves the oxidation of sucrose. One common method is the catalytic oxidation of sucrose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired tricarboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using crystallization or chromatography techniques to achieve high purity levels required for research and industrial applications.
化学反応の分析
Types of Reactions
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups back to hydroxyl groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various carboxylic acid derivatives, alcohols, and substituted sucrose compounds.
科学的研究の応用
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a complexing agent in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the formulation of detergents, emulsifiers, and as a chelating agent in various industrial processes.
作用機序
The mechanism by which Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt exerts its effects is primarily through its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent, where it binds to metal ions and prevents them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are involved in numerous biochemical pathways.
類似化合物との比較
Similar Compounds
Citric Acid: Another tricarboxylic acid commonly used as a chelating agent.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in both research and industry.
Tartaric Acid: A dicarboxylic acid with similar chelating properties.
Uniqueness
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is unique due to its derivation from sucrose, which imparts specific structural and chemical properties. Unlike other chelating agents, it has a carbohydrate backbone, making it more biocompatible and less toxic. This uniqueness makes it particularly valuable in applications where biocompatibility is crucial, such as in medicine and biotechnology.
特性
分子式 |
C12H13Na3O14 |
|---|---|
分子量 |
450.19 g/mol |
IUPAC名 |
trisodium;(2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H16O14.3Na/c13-1-2(14)5(8(18)19)24-10(3(1)15)26-12(11(22)23)7(17)4(16)6(25-12)9(20)21;;;/h1-7,10,13-17H,(H,18,19)(H,20,21)(H,22,23);;;/q;3*+1/p-3/t1-,2-,3+,4+,5-,6-,7-,10+,12+;;;/m0.../s1 |
InChIキー |
VYXMBXUBIDYDPF-GVJKEAOCSA-K |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
正規SMILES |
C1(C(C(OC(C1O)OC2(C(C(C(O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)




![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)

